7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Molecular Interactions
This compound, due to its complex chemical structure, exhibits unique properties that allow it to participate in a variety of molecular interactions. Studies on similar molecules, such as those based on the pyrazolo[3,4-d]pyrimidine scaffold, have shown that weak intermolecular C-H...O hydrogen bonds can generate dimers, while isomeric compounds demonstrate C-H...π interactions with phenyl rings, hinting at potential applications in molecular recognition and self-assembly processes (K. Avasthi et al., 2002).
Catalytic Applications
The structure related to theophylline, a well-known purine derivative, has been utilized as a catalyst in green chemistry. Specifically, it catalyzes the one-pot synthesis of novel derivatives, demonstrating the potential of purine-based molecules in facilitating environmentally friendly chemical reactions (Afshin Yazdani-Elah-Abadi et al., 2017).
Novel Synthetic Pathways
Research into purine-based compounds has led to the development of new synthetic methods, enabling the creation of structurally complex molecules. For instance, the L-proline-catalyzed synthesis of heterocyclic ortho-quinones showcases the versatility of purine derivatives in constructing multifaceted molecular frameworks (S. Rajesh et al., 2011).
Potential in Drug Design
The purine scaffold is instrumental in designing ligands for various receptors, indicating its utility in developing new therapeutic agents. Studies on 8-aminoalkyl derivatives of purine-2,6-dione have identified potent ligands for serotonin receptors, highlighting the potential for creating antidepressant and anxiolytic drugs (G. Chłoń-Rzepa et al., 2013).
Material Science and Supramolecular Chemistry
Research on benzylamino derivatives of purine dione reveals insights into molecular geometry and hydrogen bonding networks, which are critical for designing supramolecular structures and materials with specific properties (Z. Karczmarzyk et al., 1995).
Properties
IUPAC Name |
7-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-14(2)12-27-20(29)18-19(25(5)22(27)30)23-21(28-16(4)11-15(3)24-28)26(18)13-17-9-7-6-8-10-17/h6-11,14H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXBXBPDHHBEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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